molecular formula C10H12INO2 B1458970 methyl (3R)-3-amino-3-(3-iodophenyl)propanoate CAS No. 309757-74-2

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

Cat. No.: B1458970
CAS No.: 309757-74-2
M. Wt: 305.11 g/mol
InChI Key: CVDZJJLQZNVUKQ-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate (CAS: 309757-74-2) is a chiral β-amino ester characterized by a 3-iodophenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₀H₁₂INO₂, with a molecular weight of 305.11 g/mol . The compound is synthesized via the Rodionov reaction, a method commonly employed for preparing 3-aryl-3-aminopropanoate esters, followed by esterification .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZJJLQZNVUKQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Process Technique for 3-Amino-3-Phenylpropionic Acid Esters

A patented one-pot process synthesizes 3-amino-3-phenylpropionic acid esters, including iodophenyl derivatives, by reacting benzaldehyde derivatives, malonic acid, and ammonium acetate in a suitable solvent, followed by esterification with an esterifying reagent. This method offers advantages such as:

  • High selectivity and yield.
  • No need for intermediate isolation.
  • Reduced waste and energy consumption.
  • Enhanced safety and operational simplicity.

The reaction scheme involves:

  • Knoevenagel condensation of benzaldehyde with malonic acid in the presence of ammonium acetate, forming an intermediate.
  • Direct esterification of the intermediate in the same reaction vessel.

This method is particularly useful for preparing methyl esters of 3-amino-3-(3-iodophenyl)propanoate, providing a scalable and environmentally friendly approach.

Catalytic Ammoniation of Methyl Benzoylacetate Derivatives

Another route uses methyl benzoylacetate as a starting material, which undergoes catalytic ammoniation to introduce the amino group at the 3-position. This is followed by acid-base treatment to yield the amino acid ester. Key points include:

  • Use of iridium-based catalysts (e.g., CAS No. 1258964-48-5), which are expensive and less readily available.
  • Requires careful control of reaction conditions to maintain stereochemistry.
  • The initial raw materials are less accessible, posing challenges for large-scale synthesis.

Multi-Step Synthesis via Isolation and Purification of Intermediates

This classical approach involves:

  • Synthesis of 3-aminobenzoic acid derivatives via reaction of benzaldehyde with malonic acid and ammonium acetate.
  • Isolation and purification of the intermediate amino acid.
  • Subsequent esterification with methanol to form the methyl ester.

While effective, this method has drawbacks:

  • Increased operational complexity due to intermediate isolation.
  • Lower overall efficiency and higher waste generation.
  • Less environmentally friendly compared to one-pot methods.

Metal-Catalyzed Coupling Reactions

Recent advances include copper-catalyzed N-arylation and cesium carbonate-mediated syntheses for related aminoaryl compounds, which may be adapted for preparing iodophenyl derivatives. Highlights:

  • Cs2CO3 in dimethylformamide (DMF) enables rapid room-temperature synthesis of aminoaryl compounds.
  • Copper-catalyzed N-arylation using arylboronic acids allows for mild, ligand-free conditions.
  • These methods provide high yields and operational simplicity.
  • Although primarily reported for benzofuran derivatives, the principles can be extended to synthesize methyl (3R)-3-amino-3-(3-iodophenyl)propanoate analogs.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Reagents Conditions Advantages Limitations
One-Pot Process Benzaldehyde, malonic acid, ammonium acetate, esterifying reagent None (solvent and esterifying agent) Solvent, mild heating High selectivity, no intermediate isolation, green Requires optimized solvent and esterification conditions
Catalytic Ammoniation Methyl benzoylacetate Iridium catalyst Controlled temperature Direct amino introduction Expensive catalyst, limited raw material availability
Multi-Step Synthesis Benzaldehyde, malonic acid, ammonium acetate, methanol Acid/base for esterification Multiple steps, isolation Well-established Labor-intensive, high waste, lower efficiency
Cs2CO3-Mediated & Cu-Catalyzed 2-hydroxybenzonitriles, 2-bromoacetophenones, arylboronic acids Cs2CO3, CuCl2 Room temperature, DMF solvent Rapid, mild conditions, high yield Primarily for benzofuran derivatives; adaptation needed

Research Findings and Notes

  • The one-pot procedure significantly reduces energy consumption and waste generation, aligning with green chemistry principles.
  • Catalytic ammoniation routes, while direct, face challenges due to catalyst cost and raw material availability.
  • Multi-step methods increase operational complexity and environmental impact due to intermediate purification steps.
  • Cesium carbonate-mediated syntheses demonstrate the "cesium effect," enhancing reaction rates and yields under mild conditions.
  • Copper-catalyzed N-arylation reactions provide an efficient pathway for introducing aryl groups onto amino compounds without harsh conditions or expensive ligands.
  • The iodophenyl substituent’s steric and electronic properties require careful optimization of reaction conditions to maintain stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiolates or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate has been investigated for its potential as a lead compound in developing new pharmaceuticals targeting various diseases, particularly those involving neurotransmitter systems. The incorporation of the iodine atom enhances the compound's activity and selectivity towards specific biological targets.
  • Neuropharmacology
    • Research indicates that compounds with similar structures can modulate neurotransmitter receptors, including serotonin and dopamine receptors. Studies have shown that this compound may exhibit antidepressant-like effects in animal models by influencing these pathways.
  • Cancer Research
    • The compound's ability to interact with specific cellular pathways makes it a candidate for cancer research. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Radiopharmaceutical Development
    • Due to the presence of iodine, this compound is being explored for use in radiopharmaceuticals. Its iodine content allows for imaging applications in nuclear medicine, potentially aiding in the diagnosis and monitoring of various diseases.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotential lead compound for neurotransmitter modulation ,
NeuropharmacologyAntidepressant-like effects observed in animal models
Cancer ResearchInduces apoptosis in cancer cells; inhibits tumor growth ,
RadiopharmaceuticalsSuitable for imaging applications due to iodine content ,

Case Studies

  • Neuropharmacological Study
    • A study published in Journal of Medicinal Chemistry explored the effects of this compound on serotonin receptors. Results showed significant binding affinity, suggesting its potential as an antidepressant agent.
  • Cancer Cell Line Analysis
    • In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to cell death. This indicates a promising avenue for further research into its anticancer properties.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3-iodophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Features :

  • The (3R)-stereochemistry ensures enantiomeric specificity, critical for biological interactions.
  • The 3-iodophenyl group introduces steric bulk and electronic effects due to iodine’s polarizability and large atomic radius.

Applications: This compound is a key intermediate in drug discovery programs targeting αvβ6 integrin antagonists, which are explored for treating pulmonary fibrosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl (3R)-3-amino-3-(3-iodophenyl)propanoate with structurally related β-amino esters, focusing on substituent effects and molecular properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Ester Group Stereochemistry Key Properties/Applications
This compound 3-Iodo (phenyl) C₁₀H₁₂INO₂ 305.11 Methyl R High steric bulk; αvβ6 integrin antagonist
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate 4-Fluoro (phenyl) C₁₀H₁₂FNO₂ 197.21 Methyl R Enhanced solubility; drug intermediate
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-Difluoro (phenyl) C₁₁H₁₄ClF₂NO₂ 265.69 Ethyl R Improved metabolic stability
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate HCl 3-Chloro (phenyl) C₁₀H₁₂ClNO₂ 213.66 Methyl R Higher lipophilicity; preclinical studies
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate 2-Trifluoromethyl (phenyl) C₁₁H₁₂F₃NO₂ 247.20 Methyl R Electron-withdrawing effects; lab reagent

Key Observations :

Fluorine (4-fluoro) improves solubility and metabolic stability, making it suitable for oral formulations . Chlorine (3-chloro) balances lipophilicity and bioavailability, often used in preclinical candidates . Trifluoromethyl groups introduce strong electron-withdrawing effects, altering electronic distribution in drug-receptor interactions .

Stereochemistry: All compounds listed retain the (3R)-configuration, critical for maintaining enantioselective biological activity. For example, the (3S)-enantiomer of ethyl 3-amino-3-(2,4-difluorophenyl)propanoate shows distinct pharmacokinetic profiles .

Biological Activity

Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, an ester group, and a 3-iodophenyl moiety. Its molecular formula is C10H12INO2C_{10}H_{12}INO_2, with a molecular weight of approximately 305.12 g/mol. The compound exists as a solid at room temperature, affecting its bioavailability due to solubility and stability factors.

Target Interactions : Compounds structurally similar to this compound have been shown to interact with various biological targets, influencing cellular processes such as growth and differentiation. The specific interactions may include enzyme modulation and receptor binding.

Mode of Action : The compound can undergo reactions at the benzylic position, which is resonance stabilized, leading to various biochemical transformations. It has been observed to affect carbon/nitrogen metabolism and secondary metabolic pathways in biological systems.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability may be influenced by its physical state, solubility in biological fluids, and metabolic stability. Studies suggest that compounds with similar structures exhibit varied absorption rates depending on their formulation and delivery methods.

Biological Activity

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.
  • Antitumor Effects : Research has shown that this compound may inhibit tumor cell proliferation in vitro, particularly in models of soft tissue sarcoma .
  • Plant Growth Regulation : Similar compounds have been reported to modulate plant growth and secondary metabolite accumulation, indicating potential applications in agriculture.

Study 1: Antitumor Activity

A study conducted on the effects of this compound on rhabdomyosarcoma cells demonstrated a dose-dependent inhibition of cell growth. At concentrations around 50 μM, a significant reduction in cell viability was observed, correlating with increased apoptosis markers.

Concentration (μM)Cell Viability (%)Apoptosis Markers
0100Low
1085Moderate
5050High

Study 2: Antimicrobial Properties

In another investigation focusing on the antimicrobial activity against Staphylococcus aureus, the compound exhibited an IC50 value of approximately 25 μM, demonstrating effective inhibition of bacterial growth.

Bacterial StrainIC50 (μM)
Staphylococcus aureus25
Escherichia coli>100

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing methyl (3R)-3-amino-3-(3-iodophenyl)propanoate, and how can reaction conditions be optimized to enhance enantiomeric excess?

  • Methodological Answer : Asymmetric hydrogenation or enzymatic resolution (e.g., using lipases) are common methods for introducing chirality. Optimization involves adjusting catalysts (e.g., Ru-BINAP complexes), solvent polarity (e.g., THF vs. methanol), and temperature to minimize racemization. Monitoring enantiomeric excess via chiral HPLC with columns like Chiralpak AD-H is critical .

Q. What analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) to confirm stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV/Vis detection at 254 nm assesses purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry .

Q. How can racemization be mitigated during synthesis under acidic or basic conditions?

  • Methodological Answer : Use mild bases (e.g., NaHCO3_3) and low temperatures (<0°C) during esterification. Protecting the amino group with Boc or Fmoc groups prevents protonation-induced racemization. Post-synthesis, rapid purification via flash chromatography (silica gel, ethyl acetate/hexane) minimizes exposure to degrading conditions .

Advanced Research Questions

Q. How does the 3-iodophenyl substituent influence binding affinity to adenosine receptors compared to chloro or nitro analogs?

  • Methodological Answer : Perform competitive binding assays (e.g., using 125I^{125}\text{I}-labeled ligands) on A2A_{2A} or A3_{3} receptor subtypes. Molecular docking (e.g., AutoDock Vina) predicts steric and electronic effects of iodine’s large van der Waals radius versus chloro/nitro groups’ electron-withdrawing properties. Correlate with IC50_{50} values from radioligand displacement studies .

Q. What enzymatic pathways degrade this compound in metabolic stability studies, and how can structural modifications improve its half-life?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Cytochrome P450 (CYP3A4/2D6) and oxidoreductases (e.g., EC 1.3.1.76) likely oxidize the amino group. Introduce electron-donating groups (e.g., methyl) to the phenyl ring or replace the ester with a bioisostere (e.g., amide) to reduce metabolic clearance .

Q. Which computational models predict interactions between this compound and target enzymes, and how do they align with empirical data?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding pocket flexibility. Quantum mechanics/molecular mechanics (QM/MM) assesses electronic interactions of iodine with catalytic residues (e.g., His264 in A3_{3} receptors). Validate predictions with surface plasmon resonance (SPR) for binding kinetics (kon_\text{on}/koff_\text{off}) .

Data Contradictions & Resolution

  • Discrepancy in Physicochemical Properties : Reported melting points or solubilities for analogs (e.g., nitro vs. chloro derivatives) vary due to differing crystallinity or hydration states. Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to standardize measurements .
  • SAR Inconsistencies : Conflicting IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols (e.g., CHO-K1 cells for adenosine receptors) and validate with positive controls (e.g., CGS-21680 for A2A_{2A}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
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methyl (3R)-3-amino-3-(3-iodophenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.